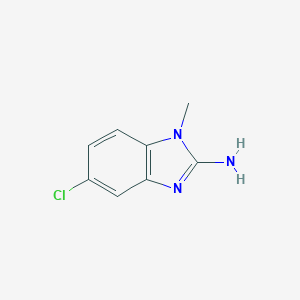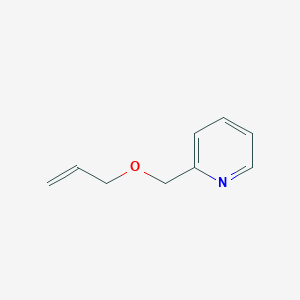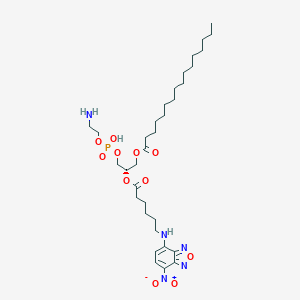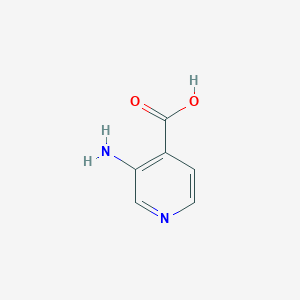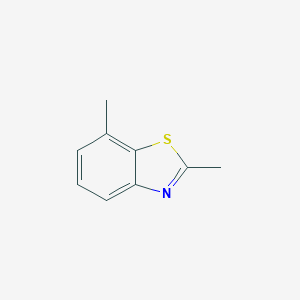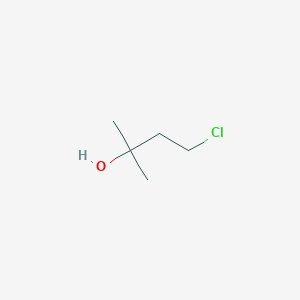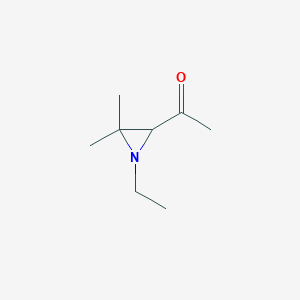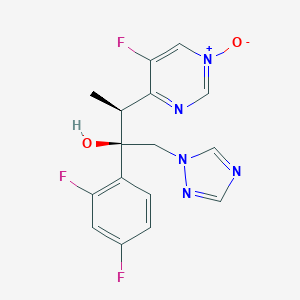
伏立康唑N-氧化物
描述
Voriconazole N-Oxide is a metabolite of Voriconazole, a broad-spectrum triazole antifungal medication. Voriconazole is widely used to treat serious fungal infections, particularly in immunocompromised patients. Voriconazole N-Oxide is formed through the N-oxidation of Voriconazole and is known to play a role in the pharmacokinetics and potential hepatotoxicity of Voriconazole .
科学研究应用
Voriconazole N-Oxide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways and pharmacokinetics of Voriconazole.
Biology: Research on Voriconazole N-Oxide helps understand its role in the metabolism of Voriconazole and its impact on liver function.
Medicine: It is crucial in therapeutic drug monitoring to optimize Voriconazole dosing and minimize adverse effects.
Industry: Voriconazole N-Oxide is used in the development of new antifungal agents and in the quality control of Voriconazole production
作用机制
Target of Action
Voriconazole N-Oxide is a major metabolite of the triazole antifungal voriconazole . The primary targets of voriconazole, and by extension Voriconazole N-Oxide, are fungal cytochrome P450 enzymes, specifically 14-alpha sterol demethylase . These enzymes play a crucial role in the synthesis of ergosterol, a principal sterol in the fungal cell membrane .
Mode of Action
Voriconazole N-Oxide, like voriconazole, interferes with fungal cytochrome P450 activity. It selectively inhibits 14-alpha-lanosterol demethylation, a critical step in ergosterol synthesis . This inhibition leads to a decrease in ergosterol synthesis and subsequently inhibits the formation of the fungal cell membrane .
Biochemical Pathways
The inhibition of 14-alpha sterol demethylase disrupts the biochemical pathway for ergosterol synthesis. Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to an accumulation of 14-alpha-methyl sterols, which are toxic to the fungus, causing alterations in the fungal cell membrane and inhibiting fungal growth .
Pharmacokinetics
Voriconazole N-Oxide is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . Voriconazole exhibits nonlinear pharmacokinetics with high interindividual variability . It is known to cause time-dependent inhibition of CYP3A4 . Voriconazole and its N-Oxide metabolite distribute into interstitial space fluid (ISF), with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .
Result of Action
The result of voriconazole’s action, and by extension Voriconazole N-Oxide, is the inhibition of fungal growth. By disrupting the synthesis of ergosterol, the integrity of the fungal cell membrane is compromised, leading to the death of the fungal cell .
Action Environment
The action of Voriconazole N-Oxide can be influenced by several environmental factors. For instance, the inflammatory state in patients can alter the metabolism and thus the pharmacokinetics of many drugs . In addition, the CYP2C19 genotype can influence interindividual differences in voriconazole metabolism . Ultimately, a thorough understanding of these factors can contribute to the optimization of personalized voriconazole dosing regimens .
生化分析
Biochemical Properties
Voriconazole N-Oxide interacts with various enzymes and proteins in the body. It is predominantly formed by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The metabolism of Voriconazole to Voriconazole N-Oxide is influenced by genetic polymorphisms of CYP2C19 .
Cellular Effects
Voriconazole N-Oxide has been found to have effects on various types of cells and cellular processes. For instance, inflammation may affect the metabolism of Voriconazole to Voriconazole N-Oxide both in adult and elderly patients . Decreased plasma albumin levels and increased total bilirubin levels under inflammatory conditions may also alter Voriconazole metabolism .
Molecular Mechanism
Voriconazole N-Oxide exerts its effects at the molecular level through various mechanisms. It is formed via oxidation of Voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The metabolism of Voriconazole to Voriconazole N-Oxide is influenced by genetic polymorphisms of CYP2C19 .
Temporal Effects in Laboratory Settings
The effects of Voriconazole N-Oxide change over time in laboratory settings. Voriconazole and Voriconazole N-Oxide revealed distribution into interstitial space fluid (ISF) with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .
Dosage Effects in Animal Models
The effects of Voriconazole N-Oxide vary with different dosages in animal models. For instance, side effects are not thoroughly known in animals, but may include vomiting, diarrhea, or decreased appetite. In dogs, liver enlargement has occurred after 30 days of dosing .
Metabolic Pathways
Voriconazole N-Oxide is involved in various metabolic pathways. It is formed via oxidation of Voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 .
Transport and Distribution
Voriconazole N-Oxide is transported and distributed within cells and tissues. Voriconazole and Voriconazole N-Oxide revealed distribution into interstitial space fluid (ISF) with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .
Subcellular Localization
The subcellular localization of Voriconazole N-Oxide and its effects on its activity or function are not thoroughly known. Voriconazole and Voriconazole N-Oxide revealed distribution into interstitial space fluid (ISF) with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .
准备方法
Synthetic Routes and Reaction Conditions: Voriconazole N-Oxide is synthesized through the N-oxidation of Voriconazole. This process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through chromatographic techniques .
Industrial Production Methods: Industrial production of Voriconazole N-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .
化学反应分析
Types of Reactions: Voriconazole N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Voriconazole N-Oxide, which can have different pharmacological properties .
相似化合物的比较
Fluconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetics.
Itraconazole: A triazole antifungal with broader spectrum activity but more complex metabolism.
Posaconazole: Similar to Voriconazole but with a different safety profile and spectrum of activity
Uniqueness: Voriconazole N-Oxide is unique due to its specific metabolic pathway and its role in the pharmacokinetics and potential hepatotoxicity of Voriconazole. Its formation and subsequent metabolism are influenced by genetic polymorphisms in cytochrome P450 enzymes, making it a critical compound for personalized medicine .
属性
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFPLUCFPRUHU-MGPLVRAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434719 | |
| Record name | Voriconazole N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618109-05-0 | |
| Record name | Voriconazole N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618109050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voriconazole N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VORICONAZOLE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/684933R4SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


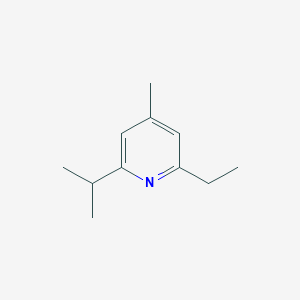
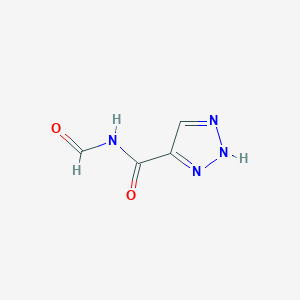
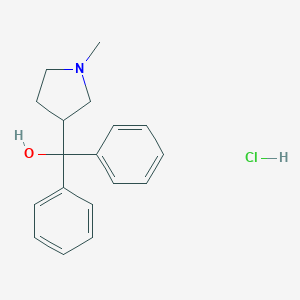
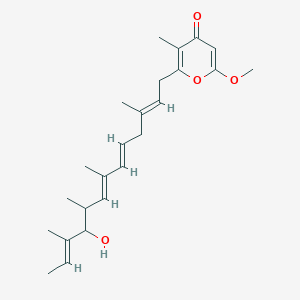
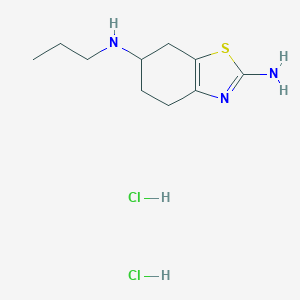
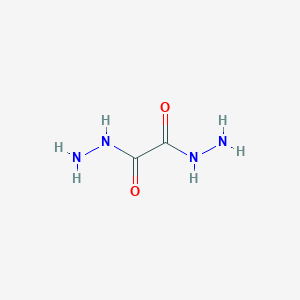
![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)
